molecular formula C16H19NO6 B3170469 Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate CAS No. 943641-43-8

Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate

Cat. No.: B3170469
CAS No.: 943641-43-8
M. Wt: 321.32 g/mol
InChI Key: BEDQPUSLSIQSOQ-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate” is likely a complex organic compound. It contains functional groups such as an amino group (-NH2), a methoxy group (-OCH3), a carboxylate ester group (-COO-), and a tert-butyl group (C(CH3)3). These functional groups could confer specific chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, methoxy, and ester groups would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the ester group could undergo hydrolysis, and the methoxy group might be involved in ether cleavage reactions .

Scientific Research Applications

Highly Diastereoselective Synthesis

Research has shown the application of tert-butyl sorbate derivatives in the highly diastereoselective synthesis of amino triols, which are precursors for the asymmetric synthesis of complex sugars like 3,6-dideoxy-3-amino-L-talose. This process involves aminohydroxylation and subsequent dihydroxylation reactions, demonstrating the compound's utility in stereocontrolled organic synthesis (Csatayová et al., 2011).

Intramolecular Cyclization for Quinazolic Acid Derivatives

Another study highlights the use of tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate derivatives in intramolecular defluorinative cyclization to synthesize new types of cyclic amino acids. This method showcases the compound's role in creating difluoromethylated quinazolic acid derivatives, which are significant in medicinal chemistry (Hao et al., 2000).

Synthesis of Unsaturated β-Amino Acid Derivatives

The compound has also been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives. This involves the stereoselective conjugate addition of lithium amides to α,β-unsaturated esters, demonstrating the compound's versatility in synthesizing biologically relevant molecules (Davies et al., 1997).

Liquid Crystalline Properties

A study on novel rod-like ester-based liquid crystalline homologous series with terminal tert-butyl groups, including tert-butyl benzoates, explores the impact of these groups on mesomorphic (liquid crystal) properties. This research indicates potential applications in materials science, particularly in the development of liquid crystal displays (Thakur & Patel, 2020).

Catalysis in Asymmetric Hydrogenation

The compound's derivatives have been investigated as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This application is crucial in the pharmaceutical industry for the enantioselective synthesis of amino acids and secondary amine components of drugs (Imamoto et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would be related to how it interacts with biological targets in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Properties

IUPAC Name

tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c1-16(2,3)23-14(20)10-7-5-6-9(13(10)17)11(18)8-12(19)15(21)22-4/h5-7H,8,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDQPUSLSIQSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1N)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703093
Record name tert-Butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943641-43-8
Record name tert-Butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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